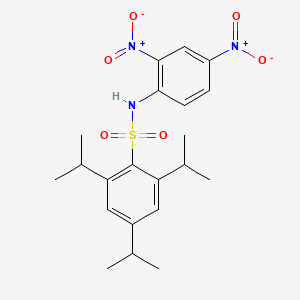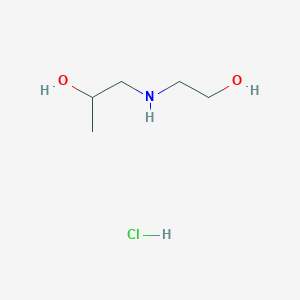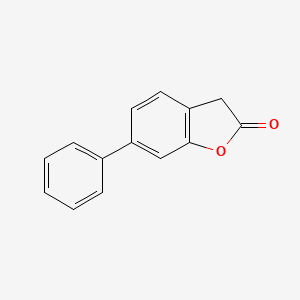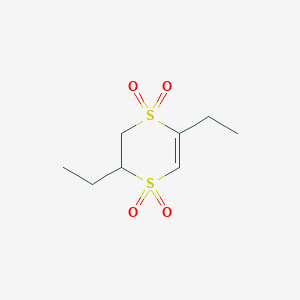![molecular formula C15H12ClF3N2O2 B14606643 N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea CAS No. 57478-31-6](/img/structure/B14606643.png)
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl group substituted with a chloro and trifluoromethyl group, linked to a phenoxy group, and further connected to a methylurea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable phenoxy derivative. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including analgesic properties.
Medicine: Explored for its potential therapeutic effects, particularly in pain management.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea involves its interaction with specific molecular targets. For instance, its analgesic effects are mediated through its interaction with opioid receptors, leading to the modulation of pain signals . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phenylurea derivatives and trifluoromethyl-substituted phenoxy compounds. Examples include:
Uniqueness
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
57478-31-6 |
|---|---|
Formule moléculaire |
C15H12ClF3N2O2 |
Poids moléculaire |
344.71 g/mol |
Nom IUPAC |
1-[4-[4-chloro-2-(trifluoromethyl)phenoxy]phenyl]-3-methylurea |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-20-14(22)21-10-3-5-11(6-4-10)23-13-7-2-9(16)8-12(13)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
Clé InChI |
YVYGWATWLUIGSK-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)









![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)

